Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate
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Overview
Description
Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate is a chemical compound with the molecular formula C21H44N2O3 and a molecular weight of 372.58566 g/mol . This compound is known for its unique structure, which includes a long alkyl chain and an amino acid derivative, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate typically involves the reaction of N-methylglycine with octadecanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then neutralized with ammonium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines, and alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate involves its interaction with cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(1-oxooctadecyl)glycine: Similar structure but lacks the ammonium group.
Octadecanoic acid derivatives: Compounds with similar long alkyl chains but different functional groups.
Uniqueness
Ammonium N-methyl-N-(1-oxooctadecyl)aminoacetate is unique due to its combination of an amino acid derivative and a long alkyl chain, which imparts both hydrophilic and hydrophobic properties. This makes it particularly useful as a surfactant and in applications requiring amphiphilic compounds .
Properties
CAS No. |
85283-56-3 |
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Molecular Formula |
C21H44N2O3 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
azanium;2-[methyl(octadecanoyl)amino]acetate |
InChI |
InChI=1S/C21H41NO3.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h3-19H2,1-2H3,(H,24,25);1H3 |
InChI Key |
QIAQMGFAUGXDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[NH4+] |
Origin of Product |
United States |
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